Amicenomycin B

Antibacterial activity Gram-positive bacteria MIC comparison

Research requiring the exact angucycline antibiotic Amicenomycin B faces substitution risks from stereochemically distinct analogs (Amicenomycin A, Fridamycin A). This ≥95% pure compound from Streptomyces sp. MJ384-46F6 is your definitive reference. - **Critical differentiation:** C4′-epi derivative synthesis confirms stereochemistry at glycosidic linkage impacts activity; cannot substitute with other angucyclines. - **Application-optimized:** Comparator for SAR mapping of 2,3,6-trideoxyoligosaccharide role; benchmark for stereoselective glycosylation method development. - **Supply assurance:** Research-grade packaging available for immediate global shipment.

Molecular Formula C43H56O16
Molecular Weight 828.9 g/mol
Cat. No. B15564967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicenomycin B
Molecular FormulaC43H56O16
Molecular Weight828.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-29-11-14-34(55-20(29)2)58-30-12-15-35(56-21(30)3)59-43(5,18-32(46)47)17-23-6-7-25-36(39(23)49)41(51)26-9-8-24(40(50)37(26)42(25)52)31-16-28(45)38(48)22(4)53-31/h6-9,19-22,27-31,33-35,38,44-45,48-50H,10-18H2,1-5H3,(H,46,47)
InChIKeyHBKJFRPYXFXSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amicenomycin B Procurement Guide


Amicenomycin B is an angucycline natural product isolated from Streptomyces sp. MJ384-46F6, characterized by a tetracyclic benz[a]anthracene scaffold and a stereochemically diverse oligo-2,3,6-trideoxytrisaccharide moiety [1]. With a molecular formula of C43H56O16 and a molecular weight of 828.90 g/mol, this secondary metabolite exhibits weak antimicrobial activity against Gram-positive bacteria [2]. Its structural uniqueness lies in the β-linked tertiary alcohol at the anomeric center of its trisaccharide, a feature that presents distinct synthetic challenges and differentiates it from fridamycin-type angucyclines [3].

Why Structural Identity Matters vs. Analogs


Within the angucycline family, compounds such as fridamycin A, himalomycin B, and amicenomycin A share the same benz[a]anthracene core yet exhibit fundamentally different antimicrobial profiles and synthetic tractability [1]. Amicenomycin A, the closest structural analog, displays a markedly stronger anti-Gram-positive bacterial profile with an 8-fold lower MIC than amicenomycin B [2]. Furthermore, amicenomycin B possesses a C4′-epi stereochemical configuration within its trisaccharide that introduces unique glycosylation challenges not encountered with fridamycin-type analogs, as evidenced by recent synthetic efforts [3]. These pronounced differences in antimicrobial potency and stereochemical complexity render generic substitution invalid for structure-activity relationship studies or target-specific screening campaigns.

Comparative Evidence: Key Differentiation


Stereochemical Confirmation via C4′-Epi Synthesis

Amicenomycin B exhibits an 8-fold higher MIC (12.5 μg/mL) compared to amicenomycin A (1.56 μg/mL) against Staphylococcus aureus FDA 209P in agar dilution assays, establishing a clear potency gradient between the two co-isolated angucyclines [1]. This quantitative difference underscores that the structural modifications between the two analogs—specifically the C4′ stereochemistry and glycosylation pattern—are not functionally silent but translate into measurable biological divergence.

Antibacterial activity Gram-positive bacteria MIC comparison

Gram-Positive Selective Antimicrobial Spectrum

Against Bacillus subtilis PCI 219, amicenomycin B exhibits an MIC of 12.5 μg/mL, whereas amicenomycin A shows an MIC of 3.12 μg/mL in agar dilution assays, representing a 4-fold difference in antimicrobial potency [1]. This consistent but differential activity across multiple Gram-positive strains confirms that the potency difference is not organism-specific but intrinsic to the molecular structure.

Antibacterial spectrum Bacillus subtilis Angucycline SAR

Anti-MRSA Potency vs. Fridamycin A

A recent Pd-catalyzed asymmetric hydroalkoxylation methodology enabled the total synthesis of himalomycin B and a C4′-epi derivative of the proposed structure of amicenomycin B [1]. The explicit need to synthesize a C4′-epi variant—rather than the native glycosylation pattern—highlights that amicenomycin B possesses stereochemical requirements distinct from fridamycin-type angucyclines. The β-linked tertiary alcohol at the anomeric center in amicenomycin B presents a synthetic barrier not encountered with fridamycin A or himalomycin B, which lack this tertiary alcohol motif [2].

Total synthesis Glycosylation methodology Stereochemical control

Chromatographic Distinction from Amicenomycin A

Amicenomycin B shows detectable activity only against Gram-positive bacteria (MIC 12.5–25 μg/mL) and exhibits no activity against Gram-negative organisms including Escherichia coli NIHJ, Klebsiella pneumoniae PCI 602, and Pseudomonas aeruginosa IFO 3445 at the highest concentration tested (>100 μg/mL) [1]. This spectrum is consistent with amicenomycin A but at consistently higher MIC values.

Antibacterial spectrum Selectivity profile Gram-positive specificity

Application Scenarios


Angucycline SAR Studies

Researchers investigating structure-activity relationships within the angucycline class require a precisely characterized low-activity analog. Amicenomycin B provides an 8-fold lower antimicrobial potency against S. aureus FDA 209P (MIC = 12.5 μg/mL) compared to amicenomycin A (MIC = 1.56 μg/mL) [1]. This defined potency gradient enables dose-response calibration and facilitates identification of structural determinants underlying antimicrobial activity. Procurement of authentic amicenomycin B ensures that SAR conclusions are based on verified, strain-identical material rather than inferred from structurally distinct angucyclines.

Complex Glycoside Synthesis Validation

Recent synthetic efforts have targeted amicenomycin B, with published work describing the synthesis of a C4′-epi derivative of the proposed structure [1]. The β-linked tertiary alcohol at the anomeric center of amicenomycin B presents stereochemical challenges not encountered with fridamycin-type angucyclines [2]. Authentic amicenomycin B serves as the essential analytical reference standard for confirming correct stereochemical assignment in total synthesis campaigns. Without the natural isolate, synthetic chemists cannot definitively validate whether their synthesized material matches the native configuration.

Gram-Positive Pathogen Screening

Amicenomycin B is active exclusively against Gram-positive bacteria (S. aureus, B. subtilis, M. luteus) with MIC values ranging from 12.5 to 25 μg/mL, while showing no detectable activity against Gram-negative strains [1]. This defined Gram-positive selective profile makes amicenomycin B a valuable inclusion in focused natural product libraries for antibacterial screening. Its modest potency relative to amicenomycin A also positions it as a useful tool for identifying synergistic combinations or resistance mechanisms that may be masked by higher-potency compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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